molecular formula C22H21N3O3 B2477938 3-(Benzo[d][1,3]dioxol-5-yl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea CAS No. 1286698-52-9

3-(Benzo[d][1,3]dioxol-5-yl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea

Cat. No.: B2477938
CAS No.: 1286698-52-9
M. Wt: 375.428
InChI Key: OGBYFUJBNDQTQG-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a phenethyl group, and a pyridin-2-ylmethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Attachment of the Phenethyl Group: This step often involves Friedel-Crafts alkylation, where the benzo[d][1,3]dioxole reacts with phenethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the Pyridin-2-ylmethyl Group: This can be done through a nucleophilic substitution reaction where the phenethyl derivative reacts with pyridin-2-ylmethyl chloride.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-yl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridin-2-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Pyridin-2-ylmethyl chloride with a suitable nucleophile.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzo[d][1,3]dioxol-5-yl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzo[d][1,3]dioxol-5-yl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea is unique due to its combination of the benzo[d][1,3]dioxole, phenethyl, and pyridin-2-ylmethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-(2-phenylethyl)-1-(pyridin-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c26-22(24-18-9-10-20-21(14-18)28-16-27-20)25(15-19-8-4-5-12-23-19)13-11-17-6-2-1-3-7-17/h1-10,12,14H,11,13,15-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBYFUJBNDQTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)N(CCC3=CC=CC=C3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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